Ethyl 3-(2-thiazolyl)propionate
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Overview
Description
Ethyl 3-(2-thiazolyl)propionate: is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-thiazolyl)propionate typically involves the esterification of 3-Thiazol-2-yl-propionic acid. One common method includes the reaction of 3-Thiazol-2-yl-propionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-thiazolyl)propionate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3-(2-thiazolyl)propionate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, compounds containing the thiazole ring are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine: Thiazole derivatives are explored for their potential as therapeutic agents. The unique structure of this compound makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-thiazolyl)propionate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with biological molecules .
Comparison with Similar Compounds
Thiazole: A simpler structure containing only the thiazole ring.
3-Thiazol-2-yl-propionic acid: The non-esterified form of the compound.
Thiazole-4-carboxylic acid ethyl ester: Another esterified thiazole derivative.
Uniqueness: Ethyl 3-(2-thiazolyl)propionate is unique due to the presence of both the thiazole ring and the ester group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C8H11NO2S |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
ethyl 3-(1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C8H11NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 |
InChI Key |
FDUJSLFRGSYDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=NC=CS1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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